molecular formula C3H9NO3S B13532759 O-[2-(Methanesulfonyl)ethyl]hydroxylamine CAS No. 504436-74-2

O-[2-(Methanesulfonyl)ethyl]hydroxylamine

Cat. No.: B13532759
CAS No.: 504436-74-2
M. Wt: 139.18 g/mol
InChI Key: AUIOCNWYVCGOMP-UHFFFAOYSA-N
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Description

O-[2-(Methanesulfonyl)ethyl]hydroxylamine is a chemical compound with the molecular formula C3H9NO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonyl group attached to an ethyl chain, which is further connected to a hydroxylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(Methanesulfonyl)ethyl]hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method is the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow tubing reactors, which allow for the efficient transformation of methyl or ethyl carboxylic esters into the corresponding hydroxamic acids . This method is optimized for increased reaction rates and higher product purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

O-[2-(Methanesulfonyl)ethyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfonic acids, methyl derivatives, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O-[2-(Methanesulfonyl)ethyl]hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-[2-(Methanesulfonyl)ethyl]hydroxylamine involves its ability to act as an electrophilic aminating agent. The methanesulfonyl group serves as a good leaving group, facilitating the formation of C-N, N-N, O-N, and S-N bonds. This allows the compound to participate in various bond-formation reactions and intra-molecular cyclizations without the need for expensive metal catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[2-(Methanesulfonyl)ethyl]hydroxylamine is unique due to its methanesulfonyl group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies.

Properties

CAS No.

504436-74-2

Molecular Formula

C3H9NO3S

Molecular Weight

139.18 g/mol

IUPAC Name

O-(2-methylsulfonylethyl)hydroxylamine

InChI

InChI=1S/C3H9NO3S/c1-8(5,6)3-2-7-4/h2-4H2,1H3

InChI Key

AUIOCNWYVCGOMP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCON

Origin of Product

United States

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